molecular formula C7H7NO4S2 B13151240 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide

2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide

Katalognummer: B13151240
Molekulargewicht: 233.3 g/mol
InChI-Schlüssel: GAVXQCZYLHSNJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is a heterocyclic compound that features a unique structure with sulfur and nitrogen atoms incorporated into a benzene ring. This compound is known for its intriguing electronic properties and has been studied for various applications in materials science and synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide typically involves the cyclization of aromatic disulfenyl dichlorides with nitrogen-containing reagents such as trimethylsilyl azide. The reaction is usually conducted at temperatures between 0°C and room temperature in neutral solvents like dichloromethane or dichloroethane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide has been explored for several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s electronic properties also play a crucial role in its activity as a semiconductor and in other material applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and synthetic chemistry .

Eigenschaften

Molekularformel

C7H7NO4S2

Molekulargewicht

233.3 g/mol

IUPAC-Name

2-methyl-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide

InChI

InChI=1S/C7H7NO4S2/c1-8-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3

InChI-Schlüssel

GAVXQCZYLHSNJK-UHFFFAOYSA-N

Kanonische SMILES

CN1S(=O)(=O)C2=CC=CC=C2S1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.